N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide
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Overview
Description
N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, a fluorophenyl group, and a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced through a nucleophilic substitution reaction, where a cyanomethyl halide reacts with a nucleophile.
Formation of the Carboxamide Moiety: The carboxamide moiety can be formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cyanomethyl group or other functional groups are oxidized to form new products.
Reduction: Reduction reactions can occur, where the compound is reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide has various applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-4-boronobenzenesulphonamide: This compound shares the fluorophenyl group and has applications in similar fields.
N-(4-fluorophenyl)butanamide: Another compound with a fluorophenyl group, used in various chemical and biological studies.
Uniqueness
N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide is unique due to its combination of a cyanomethyl group, a fluorophenyl group, and a cyclopropane carboxamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-1-(4-fluorophenyl)-N-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-16(9-8-15)12(17)13(6-7-13)10-2-4-11(14)5-3-10/h2-5H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMVQDYJVRSCBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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